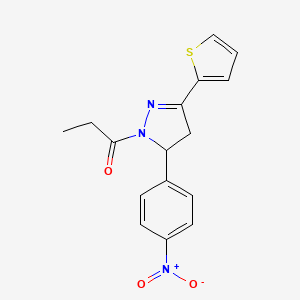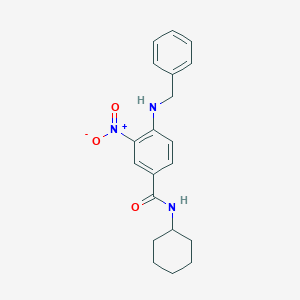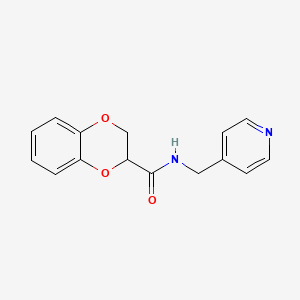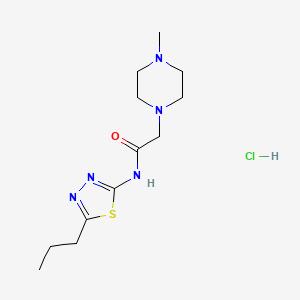![molecular formula C12H10N4OS B4141920 N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B4141920.png)
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
説明
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and related disorders.
科学的研究の応用
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been widely used in scientific research as a tool for studying Parkinson's disease and related disorders. This compound is selectively toxic to dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. By selectively damaging these neurons, this compound can be used to model Parkinson's disease in animals and to study the underlying mechanisms of the disease.
作用機序
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death. The selective toxicity of this compound to dopaminergic neurons is due to the high expression of MAO-B in these neurons.
Biochemical and Physiological Effects:
This compound has been shown to cause a range of biochemical and physiological effects in animals and humans. In animals, this compound causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to motor deficits and other Parkinson's-like symptoms. In humans, this compound has been shown to cause Parkinson's-like symptoms in individuals who have accidentally or intentionally ingested the compound.
実験室実験の利点と制限
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has several advantages as a tool for studying Parkinson's disease and related disorders. It is a potent and selective neurotoxin that can be used to model the disease in animals and to study the underlying mechanisms of the disease. However, there are also several limitations to using this compound in lab experiments. This compound is highly toxic and requires careful handling and disposal. In addition, the effects of this compound on animals and humans may not fully replicate the complexity of Parkinson's disease in humans.
将来の方向性
There are several future directions for research involving N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. One area of research is the development of new compounds that selectively target dopaminergic neurons and have fewer side effects than this compound. Another area of research is the use of this compound in combination with other compounds to model the complex interactions between genetic and environmental factors in Parkinson's disease. Finally, there is a need for further research into the underlying mechanisms of this compound toxicity and the development of new therapies for Parkinson's disease based on these mechanisms.
In conclusion, this compound is a valuable tool for studying Parkinson's disease and related disorders. Its selective toxicity to dopaminergic neurons makes it a valuable tool for modeling the disease in animals and studying the underlying mechanisms of the disease. However, the high toxicity of this compound and its limitations as a model for Parkinson's disease in humans require careful consideration in the design and interpretation of lab experiments. Further research into the underlying mechanisms of this compound toxicity and the development of new therapies for Parkinson's disease based on these mechanisms is needed.
特性
IUPAC Name |
4-(5-methylfuran-2-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-8-3-4-10(17-8)9-7-18-12(15-9)16-11-13-5-2-6-14-11/h2-7H,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIZEUFTSQINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)


![ethyl 4-({[2-methoxy-4-(6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4141861.png)
![2-(1-adamantyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4141864.png)
![6-amino-3,4',4',6',8',9'-hexamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4141865.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4141877.png)
![methyl 4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141886.png)




![ethyl 4-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141925.png)
![N-(diphenylmethyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4141931.png)